Fumaropimaric acid
Overview
Description
Direct inhibitor of the p53 transactivation domain from binding to replication protein A; High Quality Biochemicals for Research Uses
Scientific Research Applications
Complement System Inhibition and Biological Reactions
Fumaropimaric acid has been identified as a potent inhibitor of the complement system. It can block the hemolytic activity of guinea pig serum and dissociate activated complement complexes, reducing chemotactic activity. This inhibition is evident in various biological reactions, including systemic Forssman, cutaneous Forssman, and reversed passive Arthus reactions. This compound's effects suggest potential applications in controlling complement-dependent inflammatory responses (Glovsky et al., 1969).
Delayed Hypersensitivity and Cutaneous Reactions
Research shows that this compound can suppress delayed hypersensitivity and cutaneous reactions in guinea pigs. The mechanism of this suppression varies depending on the type of reaction, indicating that this compound may have distinct modes of action for different immune responses (Feinman et al., 1970).
Therapeutic Action in Experimental Nephritis
This compound was studied for its therapeutic action in experimental immune nephritis. In this context, it showed potential in reducing the severity of nephritis, suggesting its utility in treating immune-mediated renal diseases (Floyd et al., 1974).
Skin Allograft Rejection
In studies of skin allograft rejection in guinea pigs, this compound was used to explore the role of the complement system in this process. While its effect on prolonging allograft survival was minimal, these studies highlight its potential role in modulating complement-dependent inflammation (Glovsky et al., 1973).
Neuroprotective and Immunomodulatory Effects
Fumaric acid and its esters have shown neuroprotective and immunomodulatory effects, particularly in the context of multiple sclerosis. Clinical studies have demonstrated their potential in reducing inflammatory lesions and preserving neural integrity, primarily due to their antioxidative properties (Gold et al., 2012).
Chemical Synthesis and Industrial Applications
This compound has been used in the synthesis of various compounds, showcasing its versatility in chemical applications. This includes its use in the synthesis of enantiopure diamines and Schiff bases, indicating its potential utility in chemical manufacturing and industrial processes (Khlebnikova et al., 2018).
Properties
IUPAC Name |
5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYRCOIAFZBLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-66-6 | |
Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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